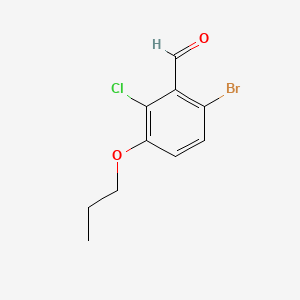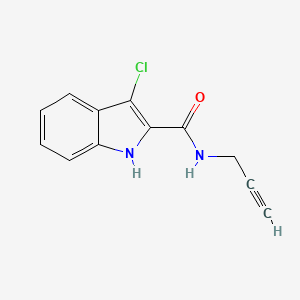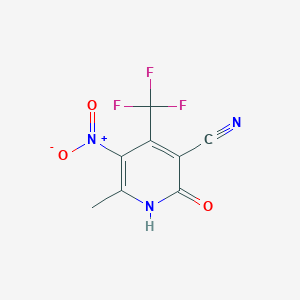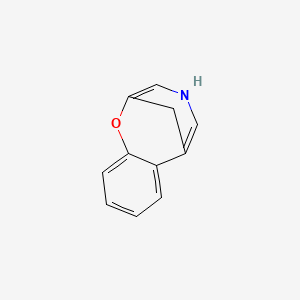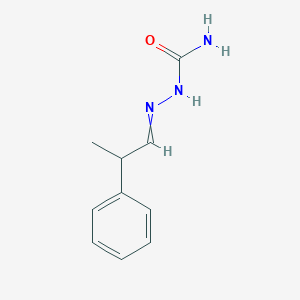
Hydrazinecarboxamide, 2-(2-phenylpropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- is a chemical compound with the molecular formula C10H13N3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a phenylpropylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone. One common method is the condensation reaction between hydrazinecarboxamide and acetophenone, which yields the desired product under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylpropylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of substituted phenylpropylidene derivatives .
科学研究应用
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of Hydrazinecarboxamide, 2-(2-phenylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Hydrazinecarboxamide, 2-(phenylmethylene)-: Similar structure but with a different substituent on the hydrazinecarboxamide group.
Hydrazinecarboxamide, 2-(1-phenylethylidene)-: Another similar compound with a different alkylidene group.
Uniqueness
Hydrazinecarboxamide, 2-(2-phenylpropylidene)- is unique due to its specific phenylpropylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1567-36-8 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC 名称 |
(2-phenylpropylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(7-12-13-10(11)14)9-5-3-2-4-6-9/h2-8H,1H3,(H3,11,13,14) |
InChI 键 |
KCESSWUPNSNONB-UHFFFAOYSA-N |
规范 SMILES |
CC(C=NNC(=O)N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
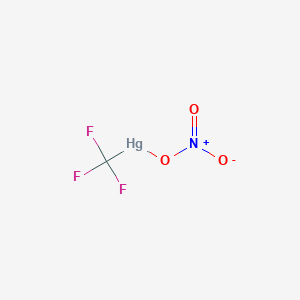
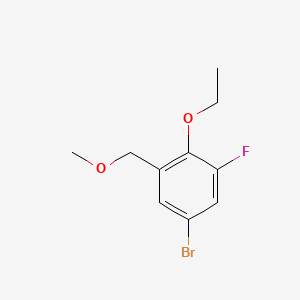
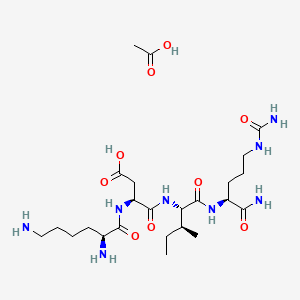
![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
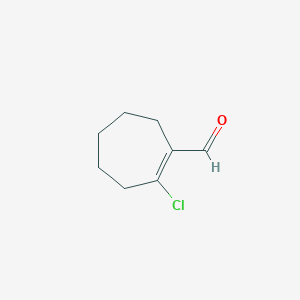
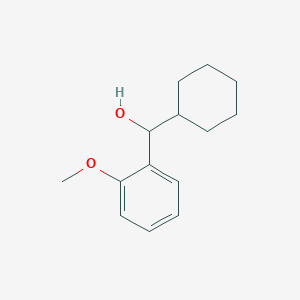

![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
